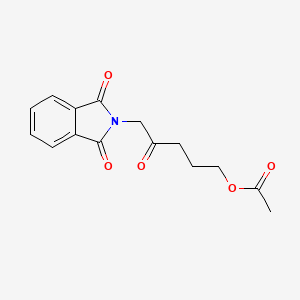![molecular formula C12H11BrN6O B14287242 9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline CAS No. 138769-24-1](/img/structure/B14287242.png)
9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline is a synthetic compound known for its potential applications in medicinal chemistry, particularly as an anticancer agent. This compound belongs to the class of tetrazoloquinazolines, which are characterized by their unique structural framework that combines tetrazole and quinazoline moieties.
Vorbereitungsmethoden
The synthesis of 9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazoline core: This step involves the cyclization of appropriate precursors to form the quinazoline skeleton.
Introduction of the bromine atom: Bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Tetrazole ring formation: The tetrazole ring is introduced through cycloaddition reactions involving azides and nitriles.
Morpholine substitution: The final step involves the substitution of a morpholine group at the desired position using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form new ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline involves several molecular targets and pathways:
Inhibition of cell proliferation: The compound interferes with the cell cycle, leading to the inhibition of cell division and proliferation.
Induction of cytotoxicity: It induces cytotoxic effects by damaging the integrity of the cytoplasmic membrane and causing DNA breaks.
Protein synthesis disruption: The compound affects protein synthesis, preventing cells from entering mitosis and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline can be compared with other tetrazoloquinazoline derivatives:
9-Chloro-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline: Similar in structure but with a chlorine atom instead of bromine, it exhibits different reactivity and biological activity.
5-(Morpholin-4-yl)tetrazolo[1,5-c]quinazoline: Lacks the halogen substitution, leading to variations in chemical properties and applications.
9-Bromo-5-(piperidin-4-yl)tetrazolo[1,5-c]quinazoline: Substitution of morpholine with piperidine alters the compound’s pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
| 138769-24-1 | |
Molekularformel |
C12H11BrN6O |
Molekulargewicht |
335.16 g/mol |
IUPAC-Name |
4-(9-bromotetrazolo[1,5-c]quinazolin-5-yl)morpholine |
InChI |
InChI=1S/C12H11BrN6O/c13-8-1-2-10-9(7-8)11-15-16-17-19(11)12(14-10)18-3-5-20-6-4-18/h1-2,7H,3-6H2 |
InChI-Schlüssel |
NRPFFHSZVHJJJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)Br)C4=NN=NN42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/no-structure.png)


![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)

